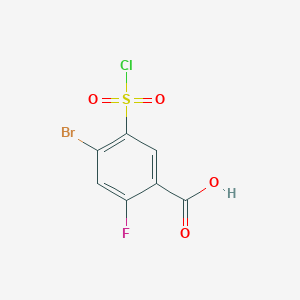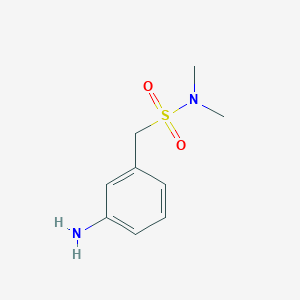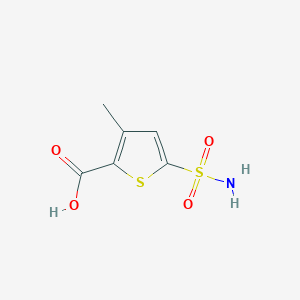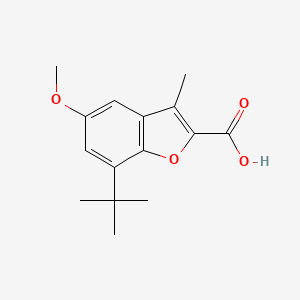
4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid
Vue d'ensemble
Description
4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid (4-Br-5-ClSO2-2-F-benzoic acid) is a fluorinated, halogenated carboxylic acid that has been used in a variety of scientific research applications. It is a versatile and powerful reagent that has been used in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the investigation of the mechanism of action.
Applications De Recherche Scientifique
Building Blocks for Heterocyclic Scaffolds
4-Chloro-2-fluoro-5-nitrobenzoic acid, a similar compound to 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid, serves as a multireactive building block in heterocyclic oriented synthesis (HOS), leading to the preparation of various nitrogenous heterocycles including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. This demonstrates its potential in drug discovery and the synthesis of diverse libraries of heterocycles important in medicinal chemistry (Soňa Křupková, Petr Funk, M. Soural, J. Hlaváč, 2013).
Fluorination Techniques
In the realm of organic synthesis, fluorination is a key modification technique. For instance, mono- and trifluorination processes using N-fluorobenzenesulfonimide (NFSI) have been employed to modify 2,5-diarylthiazoles, resulting in the formation of fluorothiazole derivatives. This underscores the significance of fluorination reactions in modifying aromatic compounds, potentially including those similar to 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid, to enhance their chemical properties or biological activity (Julie M. Hatfield, C. K. Eidell, C. E. Stephens, 2013).
Environmental Degradation Studies
Research involving halogenated benzoates, including compounds structurally related to 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid, has explored their environmental degradation. For example, Alcaligenes denitrificans NTB-1 can metabolize 4-bromo- and 4-iodobenzoate via hydrolytic dehalogenation, highlighting the environmental fate and biodegradation pathways of halogenated aromatic compounds (W. J. van den Tweel, J. Kok, J. D. de Bont, 1987).
Luminescent and Structural Properties of Lanthanide Complexes
The effects of 4-halogenobenzoate ligands, including compounds like 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid, on the luminescent and structural properties of lanthanide complexes have been studied. This research provides insight into how halogen substituents influence the luminescence and structural characteristics of such complexes, relevant in materials science and photophysics (J. Monteiro, A. Bettencourt-Dias, I. O. Mazali, F. Sigoli, 2015).
Propriétés
IUPAC Name |
4-bromo-5-chlorosulfonyl-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO4S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXUPDYLDIWOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B1517722.png)

![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1517724.png)
![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)

![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)


![3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B1517734.png)
![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)

